The synthesis of DL-Alanine-13C3 typically involves several steps, starting from propionic acid. The general synthetic route can be outlined as follows:
The molecular structure of DL-Alanine-13C3 consists of a central carbon atom bonded to an amino group (), a carboxyl group (), and two additional carbon atoms derived from propionic acid. The incorporation of carbon-13 isotopes alters the mass spectrum and NMR characteristics of the compound, making it useful for various analytical applications.
Key structural features include:
DL-Alanine-13C3 participates in various biochemical reactions typical of amino acids, including:
The specific reaction conditions, such as temperature and pH, can significantly influence the reaction pathways and product yields.
The mechanism of action for DL-Alanine-13C3 primarily involves its role as a substrate in metabolic pathways. As an amino acid, it participates in protein synthesis and serves as a precursor for other biomolecules. Additionally:
DL-Alanine-13C3 exhibits several notable physical and chemical properties:
The melting point and boiling point are similar to those of regular alanine but may vary slightly due to isotopic substitution .
DL-Alanine-13C3 has numerous scientific applications, particularly in biochemical research:
DL-Alanine-13C₃ is a racemic mixture consisting of equimolar quantities of D-alanine-¹³C₃ and L-alanine-¹³C₃ enantiomers. As a racemate, it exhibits optical inactivity due to the cancellation of equal but opposite rotations of plane-polarized light by its chiral components. The "DL" prefix explicitly denotes this 50:50 ratio of mirror-image isomers, which share identical physical and chemical properties except for their interaction with chiral environments. The chiral center at the alpha-carbon atom bears identical substituents (–H, –CH₃, –NH₂, –COOH) in both enantiomers, but their spatial arrangements are non-superimposable. This racemic composition is critical for applications requiring isotopic labeling without enantioselective biological effects [4] [6].
Table 1: Structural Characteristics of DL-Alanine-13C₃
Property | Description |
---|---|
Chiral Center | Alpha-carbon (Cα) atom bonded to H, ¹³CH₃, NH₂, and COOH groups |
Stereoisomerism | Racemate (1:1 mixture of D- and L-enantiomers) |
Optical Activity | Net rotation = 0° (inactive) due to enantiomeric cancellation |
Zwitterionic Form (pH 7) | +H₃N–CαH(¹³CH₃)–COO⁻ with protonated amino group and deprotonated carboxyl group |
DL-Alanine-13C₃ incorporates carbon-13 isotopes at all three carbon positions (C1: carboxyl carbon; C2: alpha carbon; C3: methyl carbon) with ≥99 atom % isotopic enrichment. This uniform labeling is achieved through:
The isotopic substitution alters the molecular weight while retaining the chemical formula:
Table 2: Molecular Weight Distribution in Isotopologues
Isotopologue | Molecular Formula | Exact Mass (g/mol) | Mass Shift vs. Unlabeled |
---|---|---|---|
Unlabeled Alanine | C₃H₇NO₂ | 89.04768 | Reference |
DL-Alanine-13C₃ | (¹³C)₃H₇NO₂ | 92.05807 | +3.01039 |
[1-¹³C]-Alanine | ¹³CC₂H₇NO₂ | 90.05201 | +1.00433 |
The synthesis of amino acids like DL-Alanine-13C₃ evolved from pioneering isotopic tracer techniques developed in the 1930s, which initially used radioactive isotopes (e.g., ¹⁴C). Stable isotopes (²H, ¹³C, ¹⁵N) gained prominence in the 1980s due to safety concerns and analytical advancements in nuclear magnetic resonance and mass spectrometry. Key milestones include:
Table 3: Evolution of Stable Isotope-Labeled Amino Acid Production
Time Period | Dominant Method | Typical ¹³C Enrichment | Key Limitation |
---|---|---|---|
1970–1990 | Chemical Halogenation/Amination | 80–90 atom % | Low stereoselectivity; racemization |
1990–2010 | Microbial Fermentation | 95–98 atom % | Biosynthetic scrambling in methyl group |
2010–present | Recombinant Enzymatic Synthesis | 99 atom % | High cost of ¹³C precursors |
DL-Alanine-13C₃ serves as a critical tracer in three domains:
The racemic nature of DL-Alanine-13C₃ is advantageous in non-enantioselective contexts (e.g., bacterial culture or in vitro assays), where cost efficiency outweighs the need for stereopurity. However, applications in mammalian systems often require enantiomeric separation to utilize the physiologically active L-form [6].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: